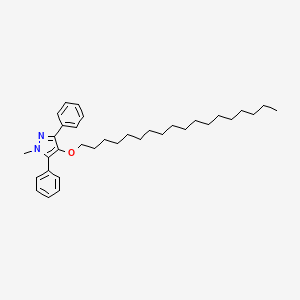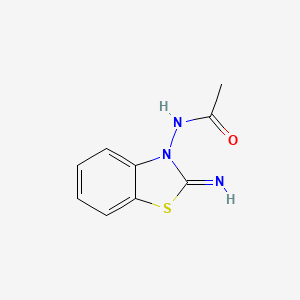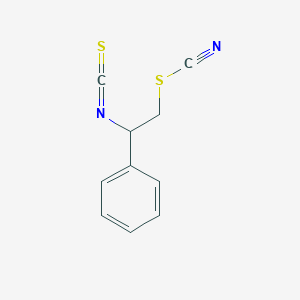![molecular formula C10H18OSi B14596748 Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- CAS No. 61140-46-3](/img/structure/B14596748.png)
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- is a chemical compound with the molecular formula C10H18OSi. It is a silane derivative that contains a trimethylsilyl group attached to a 4-methyl-1,3-cyclohexadien-1-yloxy moiety.
Méthodes De Préparation
The synthesis of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with the corresponding alcohol or phenol derivative in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include triflic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbocations, and undergo β-H elimination to produce alkenes with high selectivity . These properties make it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane derivative with a trimethylsilyl group attached to a hydrogen atom.
Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane: A similar compound with a different cyclohexene moiety.
Trimethyl(4-methyl-3-penten-1-ynyl)silane: Another related compound with an alkyne group
These comparisons highlight the unique structural features and reactivity of Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-.
Propriétés
Numéro CAS |
61140-46-3 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
trimethyl-(4-methylcyclohexa-1,3-dien-1-yl)oxysilane |
InChI |
InChI=1S/C10H18OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h5,7H,6,8H2,1-4H3 |
Clé InChI |
AYRJYCWKYUCSAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(CC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)


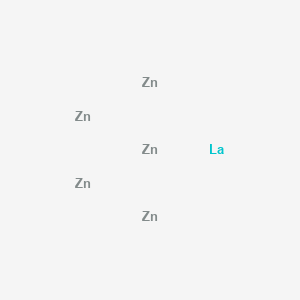

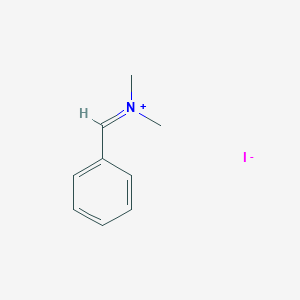
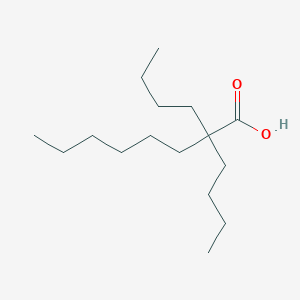

![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)
